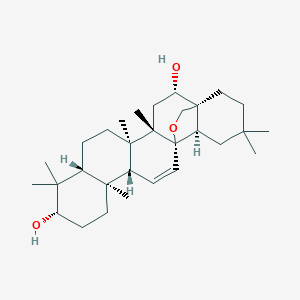
Saikogenin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saikogenin E is a naturally occurring compound found in the roots of the plant Bupleurum falcatum. It belongs to the family of saikosaponins, which are known for their anti-inflammatory, anti-tumor, and immunomodulatory properties. Saikogenin E has been the subject of extensive research in recent years due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
1. Identification and Structure Elucidation
Saikogenin E was first isolated and identified from Bupleurum spp., particularly from Bupleurum falcatum L. Early research focused on its extraction and structural elucidation, confirming it as a genuine sapogenin derived from saponins present in the plant (Imi, Fujimoto, & Shibata, 1968).
2. Metabolism by Intestinal Bacteria
Saikogenin E has been studied for its metabolism by human intestinal bacteria. It was found to be a product of the metabolic transformation of saikosaponin c, indicating its potential bioavailability and activity in human gut environments (Yu et al., 1997).
3. Role in Traditional Medicine
Saikogenin E, as a constituent of various saikosaponins, is a significant compound in traditional Chinese medicine. It is found in Radix bupleuri, a herb used in multiple herbal remedies, and its presence and concentration are crucial for the quality and efficacy of these traditional medicines (Bao et al., 2004).
4. Pharmacological Properties
While direct studies on saikogenin E are limited, related compounds like saikogenin D have been studied for their pharmacological effects, such as the inhibition of prostaglandin E2 production and the elevation of intracellular free Ca2+ concentration, suggesting potential anti-inflammatory and other therapeutic effects (Kodama et al., 2003).
5. Metabolites in Biological Samples
Studies have been conducted to understand the in vitro metabolism of saikogenins, including saikogenin E, and their detection in biological samples like plasma and feces. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Xue et al., 2019).
Propriétés
Numéro CAS |
13715-23-6 |
|---|---|
Nom du produit |
Saikogenin E |
Formule moléculaire |
C30H48O3 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol |
InChI |
InChI=1S/C30H48O3/c1-24(2)14-15-29-18-33-30(21(29)16-24)13-9-20-26(5)11-10-22(31)25(3,4)19(26)8-12-27(20,6)28(30,7)17-23(29)32/h9,13,19-23,31-32H,8,10-12,14-18H2,1-7H3/t19-,20+,21+,22-,23-,26-,27+,28-,29+,30-/m0/s1 |
Clé InChI |
IUXCCCANLLMMGX-KTLSIJAESA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O |
SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C |
SMILES canonique |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




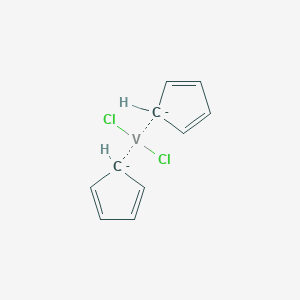

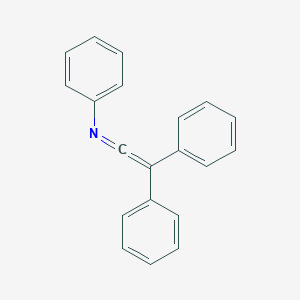




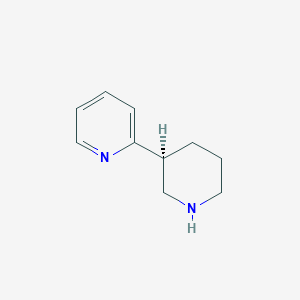
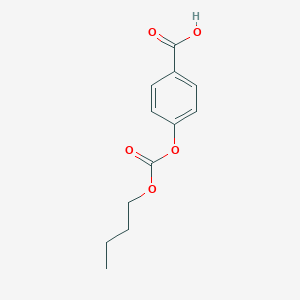
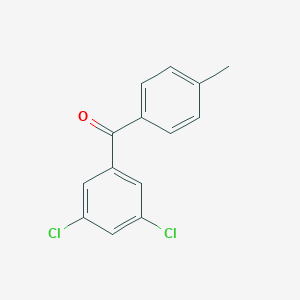
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
